Technical Guide: Scalable Synthesis of 3-Bromo-4-hydroxy-5-nitrobenzonitrile
Technical Guide: Scalable Synthesis of 3-Bromo-4-hydroxy-5-nitrobenzonitrile
This technical guide details the synthesis of 3-Bromo-4-hydroxy-5-nitrobenzonitrile (CAS 1828-58-6), a critical intermediate in the development of kinase inhibitors (e.g., CK2 inhibitors) and BET bromodomain inhibitors.
Executive Summary
3-Bromo-4-hydroxy-5-nitrobenzonitrile is a densely functionalized aromatic scaffold used primarily as a precursor for bioactive heterocycles. Its synthesis requires precise regiochemical control to install three distinct substituents (cyano, bromo, nitro) around a phenolic core.
This guide presents the "Nitro-First" Route , identified as the most reliable pathway for scale-up. This approach leverages the electronic directing effects of the 3-nitro group to force subsequent bromination exclusively to the 5-position, avoiding the common 3,5-dibromo impurity profile associated with alternative routes.
Key Metrics:
-
Starting Material: 4-Hydroxybenzonitrile (Commodity chemical).
-
Overall Yield: ~65–75% (2 steps).
-
Purity Target: >98% (HPLC).
-
Critical Hazard: Exothermic nitration; Bromine handling.
Retrosynthetic Analysis & Strategy
The synthesis relies on Electrophilic Aromatic Substitution (EAS). The challenge is installing the bromine and nitro groups meta to each other while both are ortho to the directing hydroxyl group.
Strategic Logic
-
The Director: The hydroxyl group (-OH) at position 4 is the strongest activating group (Ortho/Para director).
-
The Blocker: The cyano group (-CN) at position 1 is a meta-director, reinforcing substitution at positions 3 and 5.
-
Sequence Selection:
-
Path A (Bromo First): Bromination of 4-hydroxybenzonitrile is extremely rapid. Without careful control, it proceeds to the 3,5-dibromo product (Bromoxynil). Monobromination yields 3-bromo-4-hydroxybenzonitrile, but subsequent nitration can be messy due to potential oxidation of the bromide or ipso-substitution.
-
Path B (Nitro First - Selected ): Nitration of 4-hydroxybenzonitrile yields 4-hydroxy-3-nitrobenzonitrile. The introduced nitro group deactivates the ring slightly, "taming" the substrate. This allows the subsequent bromination step to be highly controlled, stopping cleanly at the mono-bromo stage to yield the 3-bromo-4-hydroxy-5-nitro target.
-
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the Nitro-First strategy.
Experimental Protocol
Step 1: Preparation of 4-Hydroxy-3-nitrobenzonitrile
Note: This intermediate is commercially available (CAS 3272-08-0).[1] If purchasing, skip to Step 2. If synthesizing, follow below.
Reaction Principle: Mononitration using nitric acid in a buffered acetic acid medium to prevent dinitration (picric acid formation).
Reagents:
-
4-Hydroxybenzonitrile (1.0 eq)[2]
-
Nitric Acid (70%, 1.1 eq)
-
Glacial Acetic Acid (Solvent, 5-10 volumes)
Procedure:
-
Dissolution: Charge 4-hydroxybenzonitrile into a reactor containing glacial acetic acid. Stir until dissolved.
-
Cooling: Cool the solution to 10–15°C.
-
Addition: Add Nitric acid dropwise, maintaining internal temperature < 20°C. The reaction is exothermic.
-
Reaction: Allow to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC or HPLC.
-
Quench: Pour the mixture into ice water (10 volumes). The product will precipitate as a yellow solid.
-
Isolation: Filter the solid. Wash with cold water to remove acid traces. Dry in a vacuum oven at 50°C.
Yield: ~85–90%.[3] Appearance: Yellow crystalline solid.[4]
Step 2: Bromination to 3-Bromo-4-hydroxy-5-nitrobenzonitrile
This is the critical regioselective step. The nitro group at C3 and the cyano group at C1 both direct the incoming bromine to C5 (cooperative directing effects).
Reagents:
-
4-Hydroxy-3-nitrobenzonitrile (1.0 eq)
-
Bromine (
) (1.05 eq) OR N-Bromosuccinimide (NBS) (1.1 eq) -
Solvent: Glacial Acetic Acid (Process scale) or DMF (Lab scale)
-
Sodium Bisulfite (
) (for quench)
Detailed Workflow (Process Scale -
-
Setup: In a 3-neck flask equipped with a mechanical stirrer, dropping funnel, and scrubber (for HBr gas), dissolve 4-Hydroxy-3-nitrobenzonitrile (1.0 eq) in Glacial Acetic Acid (10 mL/g).
-
Bromine Addition: Add elemental Bromine (1.05 eq) dropwise over 30 minutes at room temperature (20–25°C).
-
Technical Note: Do not heat initially. The ring is deactivated by the nitro group, but the phenolic OH activates it sufficiently for reaction at RT. Heating risks over-bromination or oxidation.
-
-
Reaction: Stir at room temperature for 12–16 hours. The solution typically turns from yellow to deep orange/red.
-
Monitoring: Check HPLC.
-
Starting Material (SM) should be < 1%.
-
Look for 3,5-dibromo impurity (formed if SM was not pure or excess
used).
-
-
Quench: Pour the reaction mixture into Ice Water (20 mL/g).
-
Neutralization: Add saturated aqueous Sodium Bisulfite solution slowly until the orange bromine color fades to yellow. This reduces unreacted
. -
Filtration: Filter the resulting yellow precipitate.
-
Purification:
-
Wash the cake with water (
). -
Recrystallize from Ethanol/Water (8:2) or Acetic Acid if purity is < 98%.
-
-
Drying: Dry under vacuum at 45°C.
Data Profile:
-
Yield: 69–75% (isolated).
-
Appearance: Yellow solid.[4]
-
Melting Point: ~146–148°C (Lit.[1] varies, check purity).
Reaction Workflow Diagram
Figure 2: Step-by-step process flow for the bromination stage.
Analytical Validation
The following data confirms the structure and regiochemistry of the product.
| Parameter | Specification | Notes |
| Appearance | Yellow Powder | Typical of o-nitrophenols |
| 1H NMR | Diagnostic: Two doublets with small meta coupling constants (J ~1.7-2.0 Hz) indicate protons at positions 2 and 6.[5] This confirms 3,5-substitution. | |
| Mass Spec | [M-H]- = 241/243 | Characteristic 1:1 isotopic ratio for mono-bromine. |
| HPLC Purity | > 98.0% | Main impurity: 3,5-dibromo-4-hydroxybenzonitrile (if starting material contaminated). |
Interpretation of NMR: The shift at 8.44 ppm corresponds to the proton between the Nitro and Cyano groups (H-6), which is more deshielded. The shift at 8.11 ppm corresponds to the proton between the Bromo and Cyano groups (H-2).
Safety & Handling (E-E-A-T)
-
Nitration Hazards: The nitration of phenols is highly exothermic. Runaway reactions can lead to rapid gas evolution (
). Always maintain temperature control and add acid slowly. -
Bromine: Elemental bromine is corrosive and volatile. Use a scrubber with sodium thiosulfate/hydroxide. All operations must be in a fume hood.
-
Cyanide Derivatives: While the nitrile group is stable, avoid strong acids at high temperatures which could hydrolyze it to the amide/acid.
References
-
Patent (Synthesis of Intermediate): Combs, A. P., et al. "Prodrugs of 2-(4-(3-((4-amino-7-cyano-imidazo[2,1-f][1,2,4]triazin-2-yl)amino)phenyl)piperazin-1-yl)propanamide derivatives as CK2 inhibitors." WO2017070135A1. (2017). Link
- Citation Context: Provides specific NMR data and yield (69%)
-
Patent (BET Inhibitors): "Substituted Pyrrolopyridinones and Substituted Pyrazolopyridinones."[6] WO2015164480A1. (2015). Link
- Citation Context: Confirms the utility of 3-bromo-4-hydroxy-5-nitrobenzonitrile as a key building block for reduction to the aniline.
-
General Methodology: "Process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile." EP2408736B1. Link
- Citation Context: Discusses the competing dibromination pathway and the importance of stoichiometry in bromin
Sources
- 1. 4-Hydroxy-3-nitrobenzonitrile 98 3272-08-0 [sigmaaldrich.com]
- 2. PubChemLite - 3-bromo-4-hydroxybenzonitrile (C7H4BrNO) [pubchemlite.lcsb.uni.lu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4-Bromo-3-hydroxybenzonitrile | C7H4BrNO | CID 23154348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2015164480A1 - 1H-PYRROLO[2,3-c]PYRIDIN-7(6H)-ONES AND PYRAZOLO[3,4-c]PYRIDIN-7(6H)-ONES AS INHIBITORS OF BET PROTEINS - Google Patents [patents.google.com]
